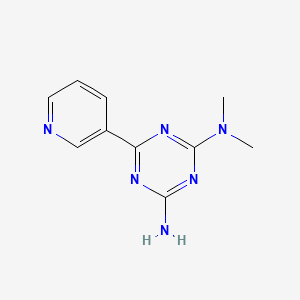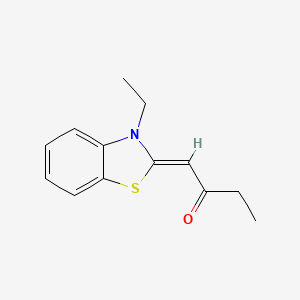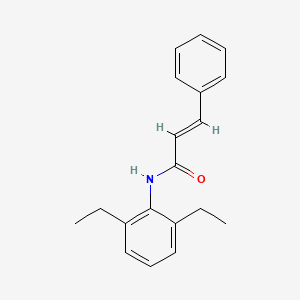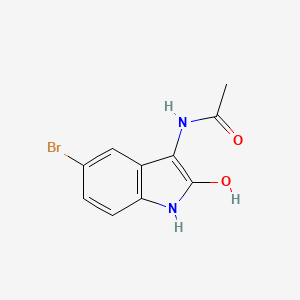
1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring substituted with two amino groups and a pyridine ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- typically involves the reaction of cyanuric chloride with appropriate amines. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms with amino groups. The reaction conditions often include refluxing the mixture in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the triazine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, resins, and agrochemicals.
作用机制
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity.
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: Similar structure but with different substituents.
1,3,5-Triazine-2,4-diamine, 6-phenyl-: Contains a phenyl group instead of a pyridine ring.
Propazine: A triazine herbicide with different substituents.
Uniqueness
1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridine ring enhances its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-N,2-N-dimethyl-6-pyridin-3-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c1-16(2)10-14-8(13-9(11)15-10)7-4-3-5-12-6-7/h3-6H,1-2H3,(H2,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLIMWOTWFWHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353434 |
Source


|
| Record name | 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103261-85-4 |
Source


|
| Record name | 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2,6-Dimethylphenyl)carbamoyl]-4-nitrobenzoic acid](/img/structure/B5634158.png)
![5,5-dimethyl-3-{2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5634161.png)
![{4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxy-6-(prop-2-en-1-yl)phenoxy}acetic acid](/img/structure/B5634165.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5634172.png)
![1-(cyclopentylcarbonyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5634180.png)
![(1S*,5R*)-6-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634182.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[(2-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5634189.png)
![N,N,4-trimethyl-5-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}-2-pyrimidinamine](/img/structure/B5634194.png)
![7-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5634201.png)
![3-methoxy-1-[3-(2-methoxyphenoxy)propyl]pyridin-2(1H)-one](/img/structure/B5634211.png)


![6-[(4-tert-butylphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B5634250.png)

